3-(Ethylthio)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC18224547
Molecular Formula: C6H15NS
Molecular Weight: 133.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H15NS |
---|---|
Molecular Weight | 133.26 g/mol |
IUPAC Name | 3-ethylsulfanyl-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C6H15NS/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3 |
Standard InChI Key | MRGYZULSBYJUAU-UHFFFAOYSA-N |
Canonical SMILES | CCSCC(C)CN |
Introduction
Chemical Structure and Physicochemical Properties
3-(Ethylthio)-2-methylpropan-1-amine (C₆H₁₅NS) features a 2-methylpropan-1-amine backbone modified by an ethylthio group at the third carbon. The molecule’s structure can be represented as:
Key physicochemical properties include:
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Molecular weight: 133.25 g/mol
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Polarity: Moderate (due to the amine and thioether groups)
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Solubility: Likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.
The ethylthio group introduces steric bulk and electron-rich sulfur, influencing both nucleophilic and electrophilic reactivity .
Synthesis Pathways
Nucleophilic Substitution Reactions
A common route to thioether-containing amines involves nucleophilic displacement of halides or hydroxyl groups. For example, 3-amino-2-methylpropan-1-ol (a structurally related compound) undergoes reactions with thiols in the presence of activating agents . Adapting this approach, 3-(Ethylthio)-2-methylpropan-1-amine could be synthesized via:
Example Reaction Conditions
Data from analogous syntheses provide insight into optimal conditions:
Reaction Component | Conditions | Yield | Source |
---|---|---|---|
3-Amino-2-methylpropanol | SOCl₂, CH₂Cl₂, 0°C → RT | 86% | |
Sodium hydride, THF | 40°C, 72 hr | 48.5% |
These conditions highlight the importance of temperature control and reagent selection in achieving efficient conversions .
Chemical Reactivity
Amine-Driven Reactions
The primary amine group participates in:
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Acylation: Formation of amides with acyl chlorides (e.g., 4-fluorobenzoyl chloride) .
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Schiff base formation: Reaction with carbonyl compounds to generate imines.
Thioether-Specific Reactivity
The ethylthio group can undergo:
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Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
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Alkylation: Further substitution at the sulfur center.
Comparative Analysis with Analogues
Compound | Key Differences | Reactivity Profile |
---|---|---|
2-Methylpropan-1-amine | Lacks sulfur functionality | Limited to amine chemistry |
N-Ethyl-N-methylpropanamine | Tertiary amine structure | Reduced nucleophilicity |
3-Amino-2-methylpropan-1-ol | Hydroxyl instead of thioether | Hydrogen-bonding capacity |
The inclusion of sulfur in 3-(Ethylthio)-2-methylpropan-1-amine broadens its reactivity and potential applications compared to non-sulfur analogues .
Research Findings and Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing heterocycles (e.g., oxazoles) . For example:
Material Science
Thioether-containing amines act as ligands in metal-organic frameworks (MOFs), leveraging sulfur’s electron-donating properties.
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